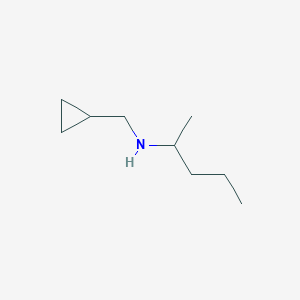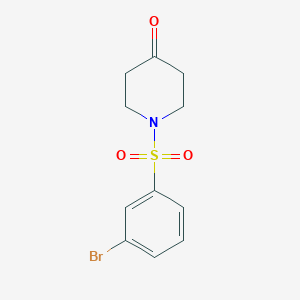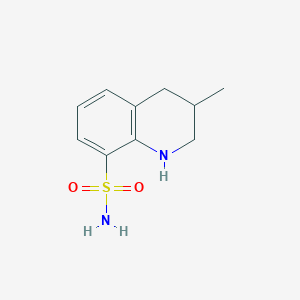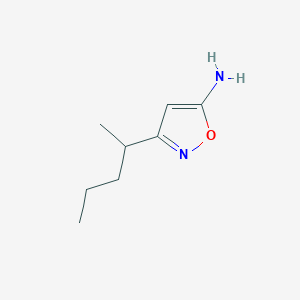
(Cyclopropylméthyl)(pentan-2-yl)amine
Vue d'ensemble
Description
(Cyclopropylmethyl)(pentan-2-yl)amine is an organic compound that belongs to the class of amines It features a cyclopropylmethyl group and a pentan-2-yl group attached to the nitrogen atom
Applications De Recherche Scientifique
(Cyclopropylmethyl)(pentan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
Target of Action
It is known that similar amines can interact with various enzymes and receptors in the body .
Mode of Action
(Cyclopropylmethyl)(pentan-2-yl)amine, like other amines, can interact with its targets through various mechanisms. For instance, cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase .
Biochemical Pathways
Given its structural similarity to cyclopropylamine, it may influence pathways involving cytochrome p450 enzymes and quinoprotein methylamine dehydrogenase .
Pharmacokinetics
Similar amines are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to cyclopropylamine, it may lead to the inactivation of certain enzymes, potentially altering cellular functions .
Analyse Biochimique
Biochemical Properties
(Cyclopropylmethyl)(pentan-2-yl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, where it acts as an inactivator through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . Additionally, it is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .
Cellular Effects
(Cyclopropylmethyl)(pentan-2-yl)amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic pathways within cells, impacting the overall cellular function . Furthermore, its inhibition of specific enzymes can result in changes in gene expression patterns, thereby influencing cellular activities.
Molecular Mechanism
The molecular mechanism of (Cyclopropylmethyl)(pentan-2-yl)amine involves its binding interactions with biomolecules. It exerts its effects primarily through enzyme inhibition. For instance, its interaction with cytochrome P450 enzymes involves initial one-electron oxidation at nitrogen, followed by the scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Cyclopropylmethyl)(pentan-2-yl)amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, which may affect its efficacy and potency over extended periods . Additionally, long-term exposure to the compound in in vitro or in vivo studies may reveal its impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of (Cyclopropylmethyl)(pentan-2-yl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that the compound’s interaction with enzymes and other biomolecules can result in threshold effects, where a specific dosage is required to achieve the desired biochemical response . Excessive dosages may lead to toxicity and adverse reactions.
Metabolic Pathways
(Cyclopropylmethyl)(pentan-2-yl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels within cells. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of (Cyclopropylmethyl)(pentan-2-yl)amine within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its efficacy and overall function.
Subcellular Localization
(Cyclopropylmethyl)(pentan-2-yl)amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(pentan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, cyclopropylmethyl bromide can react with pentan-2-ylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of (Cyclopropylmethyl)(pentan-2-yl)amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclopropylmethyl)(pentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Comparaison Avec Des Composés Similaires
Cyclopropylamine: Lacks the pentan-2-yl group, making it less hydrophobic.
Pentan-2-ylamine: Does not have the cyclopropylmethyl group, resulting in different steric properties.
Cyclopropylmethylamine: Similar structure but lacks the additional alkyl chain, affecting its reactivity and applications.
Uniqueness: (Cyclopropylmethyl)(pentan-2-yl)amine is unique due to the combination of the cyclopropylmethyl and pentan-2-yl groups, which confer distinct steric and hydrophobic properties. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOLXYPKRPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1461416.png)
![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
![N-methyl-1-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461426.png)
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)



![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
